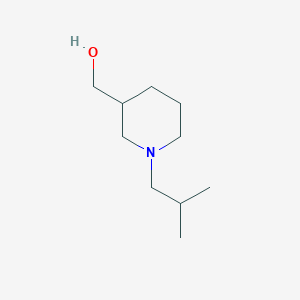

(1-Isobutylpiperidin-3-YL)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(2-methylpropyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)6-11-5-3-4-10(7-11)8-12/h9-10,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWDFDPQFYHWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660738 | |

| Record name | [1-(2-Methylpropyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-08-2 | |

| Record name | 1-(2-Methylpropyl)-3-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(2-Methylpropyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isobutylpiperidin 3 Yl Methanol and Analogues

Stereoselective Synthesis Approaches to Piperidine-3-methanol Derivatives

The creation of specific stereoisomers of piperidine-3-methanol derivatives is crucial for their application in various scientific fields. Several methods have been developed to control the stereochemistry at the C3 position of the piperidine (B6355638) ring.

One common strategy involves the hydrogenation of substituted pyridine (B92270) precursors. nih.gov While traditional hydrogenation methods often require harsh conditions, recent advancements have led to the development of metal- and organocatalyzed reactions that proceed under milder conditions with high stereoselectivity. nih.gov For instance, iridium catalysts with specific ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov Another approach utilizes the diastereoselective reductive cyclization of amino acetals, where the stereochemistry is established in an initial Mannich reaction and retained during the subsequent cyclization. nih.gov

Furthermore, three-component Mannich-type reactions, inspired by biosynthetic pathways, offer a practical route to multi-substituted chiral piperidines. rsc.org These reactions can generate chiral 2,3-dihydropyridinones, which serve as versatile intermediates for the synthesis of various chiral piperidine compounds. rsc.org Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes also provides a modular and stereoselective route to 3,4-disubstituted piperidines. nih.gov

N-Alkylation Strategies for Introducing the Isobutyl Moiety on Piperidine Rings

The introduction of an isobutyl group at the nitrogen atom of the piperidine ring is a key step in the synthesis of (1-Isobutylpiperidin-3-YL)methanol. This is typically achieved through N-alkylation reactions.

A straightforward method involves the reaction of a piperidine derivative with an isobutyl halide, such as isobutyl bromide or iodide. researchgate.net This reaction is often carried out in the presence of a base, like potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide being commonly employed. researchgate.net

Alternatively, reductive amination provides a versatile method for N-alkylation. tandfonline.com This one-pot procedure involves the reaction of a piperidine with isobutyraldehyde (B47883) in the presence of a reducing agent. tandfonline.com Borane-pyridine complex has been shown to be an effective and less toxic alternative to sodium cyanoborohydride for this transformation. tandfonline.com Transition-metal catalyzed N-alkylation of amines with alcohols has also emerged as a powerful strategy, with catalysts based on iridium and ruthenium showing high efficiency. acs.org

Functional Group Interconversions at the Piperidine-3-position for Alcohol Formation

The final step in the synthesis of this compound involves the formation of the hydroxymethyl group at the C3 position. This is typically accomplished through the reduction of a carboxylic acid or its derivative at this position.

The direct reduction of a carboxylic acid, such as (S)-nipecotic acid (piperidine-3-carboxylic acid), to an alcohol is a challenging transformation that traditionally requires strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govquimicaorganica.org However, recent advancements have led to the development of milder and more selective methods. For instance, manganese(I)-catalyzed hydrosilylation offers an efficient route to reduce carboxylic acids to alcohols under mild conditions. nih.gov Another green approach involves the conversion of the carboxylic acid to an S-2-pyridyl thioester, which can then be reduced to the alcohol using sodium borohydride. rsc.orgresearchgate.net

The synthesis of the precursor, (S)-nipecotic acid, can be achieved through the hydrolysis and chiral resolution of 3-piperidine formamide (B127407) or its salt in concentrated hydrochloric acid. google.com This method avoids the need for a separate chiral resolving agent. google.com

Advanced Synthetic Transformations for Elaborating this compound into Complex Scaffolds

The this compound scaffold can be further elaborated into more complex molecules using a variety of advanced synthetic transformations. These methods allow for the precise introduction of diverse functional groups and the construction of intricate molecular architectures.

Reductive Amination Protocols in Piperidine Derivative Synthesis

Reductive amination is a cornerstone in the synthesis of piperidine derivatives, enabling the formation of C-N bonds with a wide range of substrates. researchgate.net It is a two-step process that involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by reduction to the corresponding amine. researchgate.net This method is widely used in the pharmaceutical industry for the synthesis of biologically active compounds. researchgate.net

Intramolecular reductive amination of carbohydrates is a key strategy for producing polyhydroxy piperidine iminosugars. researchgate.netconsensus.app In the context of elaborating this compound, reductive amination can be employed to introduce additional functionalized alkyl groups at the nitrogen atom or to construct more complex piperidine-containing systems. tandfonline.com For example, a rhodium-catalyzed transfer hydrogenation of pyridinium salts can proceed via a reductive transamination process to afford N-(hetero)aryl piperidines. acs.org

Nucleophilic Aromatic Substitution (SNAr) in Piperidine-Based Systems

Nucleophilic aromatic substitution (SNAr) provides a powerful tool for attaching piperidine moieties to aromatic and heteroaromatic rings. nih.gov This reaction involves the attack of a nucleophile, such as a piperidine derivative, on an electron-deficient aromatic ring that bears a suitable leaving group. uci.edu The reactivity of the aromatic substrate is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. uci.edu

In piperidine-based systems, SNAr reactions can be used to synthesize N-arylpiperidines, which are common motifs in many pharmaceutical compounds. nih.gov The reaction of piperidine with activated pyridinium ions has been studied, revealing that the reaction mechanism can be influenced by the nature of the leaving group and the substituents on the pyridine ring. nih.govnih.gov Computational studies have provided insights into the reaction pathways and the stabilization of transition states in SNAr reactions involving piperidine. researchgate.net

Palladium-Catalyzed Coupling Reactions in Piperidine Chemistry

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are widely applied in piperidine chemistry. nih.gov These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. nih.gov

The Buchwald-Hartwig amination is a prominent example, enabling the coupling of piperidines with aryl halides or triflates to form N-arylpiperidines. nih.gov This reaction is tolerant of a wide range of functional groups and has been used in the synthesis of numerous drug candidates. nih.govnih.gov

Furthermore, palladium-catalyzed C-H activation and arylation reactions have emerged as a powerful strategy for the direct functionalization of the piperidine ring. acs.org By using a directing group, specific C-H bonds can be selectively activated and coupled with aryl halides, providing access to substituted piperidine derivatives that would be difficult to synthesize using traditional methods. acs.orgacs.org The development of new ligands and catalysts continues to expand the scope and utility of palladium-catalyzed reactions in piperidine chemistry. youtube.com

Structure Activity Relationship Sar Studies of 1 Isobutylpiperidin 3 Yl Methanol Analogues

Impact of the Isobutyl Group on Biological Activity and Pharmacological Profiles

The N-isobutyl group plays a significant role in defining the potency, selectivity, and pharmacokinetic properties of piperidine-based ligands. The size, shape, and lipophilicity of this substituent influence how the molecule fits into the binding pocket of a receptor and its metabolic stability.

In SAR studies of related N-alkyl piperidine (B6355638) series, the nature of the N-substituent is a critical determinant of biological activity. While smaller alkyl groups like methyl or ethyl can establish basic potency, bulkier groups such as isobutyl can enhance binding affinity through increased van der Waals interactions with hydrophobic pockets within the receptor. However, exceeding an optimal size can lead to steric hindrance, reducing affinity.

The isobutyl group, with its branched structure, offers a balance between lipophilicity and steric bulk. This can lead to improved metabolic stability compared to linear alkyl chains, as the branching can shield the adjacent nitrogen from enzymatic degradation by cytochrome P450 enzymes. For instance, studies on CXCR4 antagonists showed that replacing a butylamine side chain with N-alkyl-substituted heterocycles, including piperidines, led to compounds with improved metabolic stability. nih.gov The choice between different alkyl groups, such as propyl or butyl, can fine-tune the on-target potency and microsomal stability. nih.gov

The table below illustrates hypothetical SAR data for N-alkyl piperidinemethanol analogues, demonstrating the potential impact of varying the alkyl substituent on receptor binding affinity.

Table 1: Impact of N-Alkyl Substitution on Receptor Binding Affinity

| Compound | N-Substituent | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 1 | Methyl | 50 |

| 2 | Ethyl | 35 |

| 3 | n-Propyl | 20 |

| 4 | Isobutyl | 15 |

| 5 | n-Butyl | 22 |

| 6 | Benzyl | 8 |

Stereochemical Influence of the Piperidine-3-position on Ligand-Receptor Interactions

The carbon at the 3-position of the piperidine ring in (1-isobutylpiperidin-3-yl)methanol is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The spatial arrangement of the hydroxymethyl group at this position is crucial for ligand-receptor interactions, as biological macromolecules like receptors are chiral and often exhibit stereoselectivity.

One enantiomer typically shows higher affinity or efficacy for a specific receptor than the other. This is because the precise three-dimensional orientation of the hydroxymethyl group, along with other parts of the molecule, must complement the topography of the receptor's binding site to establish effective interactions, such as hydrogen bonds and van der Waals forces. For example, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the (3R, 4S) enantiomer was found to be a more potent and highly selective MOR agonist than its (3S, 4R) counterpart. researchgate.net

The synthesis of enantiomerically pure compounds is therefore essential for detailed SAR studies. nih.gov This is often achieved through chiral resolution of a racemic mixture or by asymmetric synthesis. nih.govresearchgate.net X-ray crystallography of ligand-receptor complexes can reveal the specific binding mode of the more active enantiomer, providing a structural basis for its higher potency.

The following table presents hypothetical data illustrating the stereoselective binding of this compound enantiomers to a target receptor.

Table 2: Stereoselective Receptor Binding

| Compound | Stereochemistry | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 7 | (R)-(1-isobutylpiperidin-3-yl)methanol | 12 |

| 8 | (S)-(1-isobutylpiperidin-3-yl)methanol | 150 |

| 9 | Racemic mixture | 25 |

Role of the Hydroxyl Group in Biological Recognition and Binding

The primary hydroxyl group in the hydroxymethyl substituent is a key functional group that can significantly influence biological activity. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, specific interactions with polar residues (e.g., serine, threonine, tyrosine, or backbone carbonyls) in a receptor's binding site.

The importance of the hydroxyl group can be investigated by synthesizing analogues where it is removed, masked (e.g., as a methyl ether), or replaced with a bioisosteric equivalent. nih.gov Bioisosteres are functional groups with similar steric and electronic properties that can modulate a compound's activity and physicochemical properties. u-tokyo.ac.jpcambridgemedchemconsulting.com For example, replacing a hydroxyl group with a primary amide has been shown to enhance activity at the delta opioid receptor in a series of diaryl amino piperidine agonists. nih.gov

If the hydroxyl group is critical for binding, its removal would likely lead to a significant loss of potency. Conversely, if its primary role is to influence physicochemical properties like solubility, its replacement with another polar group might retain or even improve activity.

Table 3: Effect of Modifying the Hydroxymethyl Group

| Compound Analogue | Modification at C3 | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 10 | -CH₂OH (Parent) | 15 |

| 11 | -CH₃ (Hydroxyl removed) | 500 |

| 12 | -CH₂OCH₃ (Ether) | 80 |

| 13 | -CH₂NH₂ (Amine bioisostere) | 45 |

| 14 | -CONH₂ (Amide bioisostere) | 25 |

Substituent Effects on the Piperidine Nitrogen (N-Alkylation) and their SAR Implications

Modification of the substituent on the piperidine nitrogen (N-alkylation) is a common strategy in medicinal chemistry to explore SAR and optimize drug-like properties. The basicity of the nitrogen atom, as well as the size, shape, and lipophilicity of the N-substituent, are critical for receptor interaction and pharmacokinetics.

The nitrogen atom is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate or glutamate) in the receptor binding pocket. The nature of the alkyl group modulates this interaction and explores surrounding hydrophobic regions.

SAR studies often reveal a clear trend with the size of the N-alkyl group. In many cases, increasing the chain length from methyl to propyl or butyl enhances potency, as seen with certain CXCR4 antagonists. nih.gov However, this trend does not always continue indefinitely, as overly large or bulky substituents can introduce steric clashes. The introduction of different functionalities on the alkyl chain can also probe for additional binding interactions.

Table 4: SAR of N-Alkylation in Piperidine Analogues

| Compound | N-Substituent | Receptor Affinity (IC₅₀, nM) | Metabolic Stability (% remaining) |

|---|---|---|---|

| 15 | -H (unsubstituted) | 250 | 20 |

| 16 | -CH₃ (Methyl) | 90 | 35 |

| 17 | -CH₂CH₃ (Ethyl) | 65 | 48 |

| 18 | -CH(CH₃)₂ (Isopropyl) | 75 | 55 |

| 19 | -CH₂CH₂CH₃ (n-Propyl) | 40 | 60 |

| 20 | -CH₂CH(CH₃)₂ (Isobutyl) | 30 | 75 |

Conformational Analysis and its Correlation with SAR in Piperidine Systems

For a 3-substituted piperidine like this compound, the hydroxymethyl group can exist in either an equatorial or an axial orientation. The equatorial position is generally more sterically favored for larger substituents. The specific conformation adopted by the active ligand within the receptor's binding site is known as the bioactive conformation. This may or may not be the lowest energy conformation in solution.

Computational modeling and NMR spectroscopy are used to study the conformational preferences of piperidine derivatives. nih.govresearchgate.net The energy difference between conformers can be small, allowing the molecule to adopt a less stable conformation to achieve optimal binding. The orientation of the nitrogen lone pair and the N-substituent also influences the conformational equilibrium. For N-acylpiperidines, for instance, an axial orientation of a 2-methyl group can become favored to minimize steric strain. acs.org Understanding these conformational biases is critical for rational drug design.

Table 5: Correlation of Conformation with Biological Activity

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Predicted Activity |

|---|---|---|---|

| Chair 1 | 3-CH₂OH (Equatorial) | 0 | High |

| Chair 2 | 3-CH₂OH (Axial) | +1.5 | Low |

| Twist-Boat | - | +5.0 | Inactive |

Comparative SAR with Related Piperidine Derivatives (e.g., 4-aminopiperidines, other piperidinemethanols)

To better understand the SAR of this compound, it is useful to compare it with related piperidine scaffolds. 4-Aminopiperidines, for example, are another class of compounds where the piperidine ring serves as a central scaffold. In these molecules, a basic amino group at the 4-position often serves as a key interaction point, analogous to the hydroxyl group in piperidinemethanols.

Studies on 4-aminopiperidines as MCH-R1 antagonists revealed that the nature of the N-substituent and the groups attached to the 4-amino nitrogen were both critical for high binding affinity. nih.gov For instance, an N-(naphthalen-2-ylmethyl) group was found to be optimal. nih.gov Similarly, in a series of antifungal 4-aminopiperidines, long alkyl chains (e.g., dodecyl) attached to the 4-amino group conferred potent activity. mdpi.com

Comparing 3-hydroxymethylpiperidines with their 2- or 4-substituted regioisomers can also provide valuable SAR insights. The position of the functional group dictates its spatial vector and ability to interact with specific regions of a binding pocket. A shift from the 3- to the 4-position, for example, would significantly alter the geometry of the molecule and likely its binding mode and potency.

Table 6: Comparative SAR of Different Piperidine Scaffolds

| Scaffold | Key Functional Group | Position | Typical Target Interaction | Example Indication |

|---|---|---|---|---|

| Piperidinemethanol | Hydroxymethyl (-CH₂OH) | 3 | Hydrogen bonding | CNS disorders |

| 4-Aminopiperidine | Amino (-NHR) | 4 | Ionic/Hydrogen bonding | Obesity, Antifungal nih.govmdpi.com |

| Piperidine-4-one | Ketone (=O) | 4 | Dipole/Hydrogen bond acceptor | Antimicrobial researchgate.net |

| Piperidine-2-carboxamide | Amide (-CONHR) | 2 | Hydrogen bonding | Local Anesthetics researchgate.net |

Mechanistic Investigations of 1 Isobutylpiperidin 3 Yl Methanol Analogues

Elucidation of Molecular Targets for Piperidine-Containing Compounds

Research into the pharmacological activity of piperidine (B6355638) derivatives has identified several key molecular targets. These compounds are known to interact with a variety of receptors and enzymes, often with high affinity and selectivity.

Prominent molecular targets for piperidine-containing compounds include:

Sigma Receptors (S1R and S2R): The sigma-1 receptor, in particular, has been a significant target for piperidine-based ligands. nih.govrsc.org These receptors are involved in a multitude of cellular functions and are implicated in neurological and psychiatric disorders. nih.gov

Muscarinic Acetylcholine Receptors (mAChRs): Piperidine analogues have been developed as allosteric modulators of muscarinic receptors, such as the M1 receptor, which is a target for treating cognitive decline in Alzheimer's disease. nih.govresearchgate.net

Opioid Receptors (μ, δ, and κ): The structural motif of piperidine is central to many opioid receptor ligands. Analogues are often designed to target the μ-opioid receptor to achieve analgesic effects. researchgate.net

Serotonin Receptors (e.g., 5-HT₂A): The 5-HT₂A receptor is another important target for piperidine derivatives, particularly in the context of developing antipsychotic and anxiolytic medications. nih.gov

Chemokine Receptors: Certain piperidine-containing molecules have been shown to interact with chemokine receptors like CCR2, CCR5, and CXCR4, which play roles in inflammation and immune responses. acs.org

Bacterial Enzymes: Some piperidine derivatives have been found to target bacterial type II topoisomerases, indicating their potential as antibacterial agents. researchgate.net

Binding Modes and Key Residue Interactions within Receptor Binding Sites

The therapeutic effect of a drug is contingent on its precise interaction with its biological target. Detailed studies, including computational docking and molecular dynamics simulations, have illuminated the binding modes of various piperidine-containing ligands.

At the Sigma-1 Receptor (S1R):

Piperidine-based ligands often establish a crucial salt bridge interaction within the S1R binding pocket. The protonated nitrogen atom of the piperidine ring typically interacts with the carboxylate groups of key acidic amino acid residues. nih.govrsc.org

Key Interacting Residues:

Glu172 and Asp126: These residues are frequently involved in forming a bidentate salt bridge with the positively charged piperidine nitrogen. nih.govrsc.org

Phe107: A π-cation interaction between the ionized nitrogen of the ligand and the aromatic ring of Phenylalanine 107 can further stabilize the binding. nih.govrsc.org

Hydrophobic Pockets: The substituents on the piperidine ring often occupy hydrophobic pockets within the receptor, contributing to binding affinity. nih.govrsc.org

For instance, studies on potent S1R agonists revealed that the piperidine nitrogen acts as the positive ionizable functional group, while other parts of the molecule occupy hydrophobic regions of the binding site. nih.gov

At the μ-Opioid Receptor:

The binding of piperidine analogues to the μ-opioid receptor also involves specific ionic and hydrophobic interactions. The orientation of the piperidine ring and its substituents within the binding pocket is critical for affinity and efficacy. researchgate.net

At the 5-HT₂A Receptor:

For 4-benzoyl-piperidine derivatives, the binding mode is characterized by the accommodation of specific structural elements within sterically restricted hydrophobic binding pockets of the 5-HT₂A receptor. nih.gov The affinity of these compounds is highly sensitive to the nature of the substituents on both the piperidine and benzoyl rings. nih.gov

The following table summarizes key binding interactions for piperidine analogues at different receptors:

| Receptor | Ligand Class | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Sigma-1 Receptor (S1R) | Piperidine/piperazine derivatives | Glu172, Asp126 | Bidentate Salt Bridge |

| Phe107 | π-cation | ||

| Chemokine Receptors | Small molecule antagonists | E2777.39 (in US28) | Ionic Interaction |

| 5-HT₂A Receptor | 4-benzoyl-piperidine derivatives | Not specified | Hydrophobic Interactions |

Allosteric Modulation and Cooperative Binding Phenomena in Piperidine Ligand Systems

Beyond simple orthosteric binding (where a ligand binds to the primary, active site of a receptor), piperidine-containing compounds can also exhibit more complex modes of action, such as allosteric modulation and cooperative binding.

Allosteric Modulation:

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site. acs.orgnih.gov This binding event induces a conformational change in the receptor, which in turn alters the binding affinity or efficacy of the endogenous ligand or other drugs. acs.orgnih.gov

Positive Allosteric Modulators (PAMs): These molecules enhance the response of the primary agonist. Piperidine-containing compounds have been identified as PAMs for the M1 muscarinic receptor and the D1 dopamine (B1211576) receptor. nih.govresearchgate.netacs.orgnih.gov

Negative Allosteric Modulators (NAMs): These molecules reduce the effect of the primary agonist in a non-competitive manner. acs.org

Silent Allosteric Modulators (SAMs): These bind to an allosteric site and can block the effects of PAMs or NAMs without directly affecting the orthosteric ligand's response. acs.org

The development of allosteric modulators is a significant area of drug discovery, as they can offer greater selectivity and a more nuanced pharmacological profile compared to traditional orthosteric ligands. acs.orgnih.gov For example, a thieno-piperidine hit was optimized to develop a potent and subtype-selective human D1 PAM. acs.orgnih.gov

Cooperative Binding:

Cooperative binding occurs when the binding of one ligand molecule to a receptor influences the binding affinity of subsequent ligand molecules to other binding sites on the same receptor. wikipedia.org This phenomenon is crucial in many biological systems. wikipedia.orgnih.gov

Positive Cooperativity: The binding of the first ligand increases the affinity for the second ligand. This has been observed with piperine (B192125) (a piperidine-containing natural product) and its interaction with Heat Shock Protein 70, where the binding affinity for a second site increased after the first site was occupied. nih.gov

Negative Cooperativity: The binding of the first ligand decreases the affinity for subsequent ligands. wikipedia.org

Homotropic Cooperativity: The binding of a ligand affects the binding of the same type of ligand. wikipedia.org

Heterotropic Cooperativity: The binding of one type of ligand affects the binding of a different type of ligand. wikipedia.org

The ability of multivalent ligands, which present multiple copies of a recognition element, to induce receptor clustering is a manifestation of cooperative binding principles. ualberta.ca The architecture of these ligands can significantly influence the mechanism of receptor interaction. ualberta.ca

The table below provides data on the binding affinities of selected piperidine-containing compounds to their respective targets.

| Compound | Target Receptor | Binding Affinity (Kᵢ) |

| Compound 1 (S1R Agonist) | S1R | 3.2 nM |

| Compound 3 (S1R Agonist) | S1R | 8.9 nM |

| Haloperidol (Reference) | S1R | 2.6 nM |

| Compound 8 (5-HT₂A Antagonist) | 5-HT₂A | 57 nM |

Data sourced from studies on piperidine/piperazine-based compounds and 5-HT₂A receptor ligands. nih.govnih.gov

Biological Evaluation and Pharmacological Profiling of 1 Isobutylpiperidin 3 Yl Methanol Analogues

In Vitro Biological Activity Assessments

The in vitro evaluation of (1-Isobutylpiperidin-3-YL)methanol analogues has encompassed a variety of assays to determine their specific biological effects at the molecular and cellular levels.

Receptor Binding Assays (e.g., Kappa Opioid Receptor, other G-protein coupled receptors)

Analogues of this compound have been investigated for their affinity to G-protein coupled receptors (GPCRs), with a particular focus on the kappa opioid receptor (KOR). mdpi.comchemrxiv.org GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes, making them attractive drug targets. nih.govnih.gov

One analogue, referred to as Compound A, demonstrated a concentration-dependent inhibition of ligand binding to the human KOR, albeit with moderate affinity (Ki = 1.35 µM). mdpi.com In comparison, the reference KOR ligand U69,593 exhibits a much higher affinity in the low nanomolar range. mdpi.com Further studies showed that Compound A acts as a KOR antagonist, with an antagonist equilibrium constant (Ke) of 1.53 µM. mdpi.com Docking experiments suggest that the lower binding affinity of Compound A compared to high-affinity ligands is due to differences in interactions within the binding pockets of the KOR, mu-opioid receptor (MOR), and delta-opioid receptor (DOR). mdpi.com

The binding affinities of various opioid ligands can range from sub-nanomolar to micromolar concentrations, as seen with fentanyl analogs and other opioids at the µ-opioid receptor. nih.gov For instance, some diphenethylamine (B1265890) derivatives have shown very high affinity and selectivity for the KOR. mdpi.com The affinity of ligands can be influenced by the specific assay conditions and the source of the receptor (e.g., recombinant human vs. animal brain tissue). nih.govnih.gov

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Compound A | Human KOR | 1.35 µM | mdpi.com |

| U69,593 | Human KOR | Low nanomolar range | mdpi.com |

| LY2456302 | Human KOR | 0.81 nM | nih.gov |

| LY2456302 | Human MOR | 24.0 nM | nih.gov |

| LY2456302 | Human DOR | 155 nM | nih.gov |

Enzyme Inhibition Assays (e.g., Leishmania N-Myristoyltransferase)

Analogues of this compound have been explored as inhibitors of N-myristoyltransferase (NMT), a crucial enzyme in various organisms, including the protozoan parasite Leishmania. nih.govnih.govrsc.org NMT catalyzes the attachment of myristate, a fatty acid, to the N-terminus of specific proteins, a process vital for their biological function and cellular localization. nih.govmdpi.com This makes NMT a promising drug target for diseases like leishmaniasis. nih.govnih.govacs.org

In the development of NMT inhibitors, a scaffold hopping approach from known inhibitors led to the discovery of a chemotype selective for Leishmania donovani NMT (LdNMT). nih.govrsc.org The truncation of a bicyclic benzo[b]thiophene to a monocyclic scaffold resulted in a compound with significantly improved affinity for LdNMT, while activity against human and Plasmodium NMT dropped. nih.gov Further optimization of a pyrazolyl sulfonamide series yielded potent inhibitors of Leishmania major NMT (LmNMT), with some compounds demonstrating ~10-fold selectivity over the human enzyme. nih.gov For instance, the methylpiperidine analogue DDD100097 (compound 2) was identified as a potent inhibitor of LmNMT with a Ki of 0.34 nM. nih.gov

Crystallographic studies have provided a structural basis for the selectivity of these inhibitors, revealing key interactions within the enzyme's binding site. nih.gov The substitution of certain amino acid residues, such as Ala366 in Plasmodium vivax NMT for Met377 in LmNMT, can create a more restricted pocket in the Leishmania enzyme, explaining the reduced affinity of some compounds for LdNMT. nih.gov

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Truncated Benzo[b]thiophene | LdNMT | 8-fold improved affinity over parent compound. | nih.gov |

| Pyrazolyl Sulfonamides | LmNMT | Potent inhibitors with ~10-fold selectivity over human NMT. | nih.gov |

| DDD100097 (Compound 2) | LmNMT | Ki of 0.34 nM. | nih.gov |

Cell-Based Functional Assays (e.g., influenza viral entry, antimicrobial activity)

The functional effects of this compound analogues have been assessed in cell-based assays, particularly for their potential as antiviral and antimicrobial agents.

Influenza A virus (IAV) entry into host cells is a critical step in its life cycle and a key target for antiviral drugs. nih.govnih.gov This process is mediated by the viral hemagglutinin (HA) protein, which is responsible for receptor binding and membrane fusion. nih.gov Some small molecules have been identified that inhibit IAV entry by targeting the HA protein. nih.govnih.gov For example, compound CBS1194 was found to be a specific inhibitor of group 2 IAVs, likely by binding to the HA stalk region and preventing the low-pH induced conformational changes necessary for membrane fusion. nih.gov Similarly, another compound, CBS1116, was shown to interfere with the HA-mediated fusion process of group 1 IAVs. nih.gov High-throughput screening using retroviral pseudotypes bearing different HA subtypes is a common strategy to identify such inhibitors. nih.govnih.gov

The antimicrobial potential of related compounds has also been investigated. For instance, various extracts of Piper betle have demonstrated antimicrobial activity against both Gram-positive and Gram-negative multidrug-resistant bacteria. nih.gov The minimum inhibitory concentrations (MICs) of these extracts were found to be more potent against Gram-positive strains like MRSA and VRE. nih.gov Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed strong antibacterial activity against several Gram-positive bacteria, comparable to the drug linezolid. nih.gov

Cytotoxicity and Selectivity Profiling

A crucial aspect of drug development is assessing the cytotoxicity of lead compounds and their selectivity for target cells over healthy host cells. Analogues of this compound have been subjected to such profiling.

A series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogues were synthesized and evaluated for their cytotoxic effects against various cancer cell lines and normal cell lines. nih.govnih.gov Many of these compounds displayed selective toxicity for malignant cells. nih.gov The 1-acryloyl-3,5-bis(benzylidene)piperidin-4-one series, in particular, showed submicromolar CC50 values towards cancer cell lines. nih.gov The selectivity and potency were found to be influenced by the chemical structure, with the presence of an additional electrophilic group in some analogues potentially contributing to their higher toxicity towards cancer cells. nih.gov Molecular modeling suggested that the conformation of the molecules, specifically the torsion angles between the aryl rings and adjacent olefinic groups, may play a role in their cytotoxic superiority. nih.govnih.gov

The cytotoxicity of antiviral compounds is also a key consideration. For instance, the 50% cytotoxic concentration (CC50) of potential influenza inhibitors is typically evaluated in cell lines like MDCK and A549. nih.govmdpi.com

| Compound Series | Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 3,5-bis(benzylidene)piperidin-4-ones | Neoplastic and normal cell lines | Displayed selective toxicity for malignant cells. | nih.gov |

| 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones | Cancer cell lines | Mainly submicromolar CC50 values. | nih.gov |

In Vivo Pharmacological Efficacy Studies

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in preclinical models of disease.

Preclinical Disease Models (e.g., pain, infectious diseases)

The kappa opioid receptor is a known target for the development of analgesics. chemrxiv.org KOR agonists can produce potent pain-relieving effects. chemrxiv.org While direct in vivo pain studies on this compound itself are not detailed in the provided context, the antagonistic activity of its analogue, Compound A, at the KOR suggests a potential role in modulating pain pathways, possibly by blocking the effects of endogenous KOR agonists. mdpi.com

The in vitro activity of NMT inhibitors against Leishmania has been followed up with in vivo studies. The potent LmNMT inhibitor, DDD100097 (compound 2), when administered orally in a mouse model of visceral leishmaniasis, resulted in a 52% reduction in parasite burden. nih.gov This finding pharmacologically validates NMT as a viable drug target in Leishmania. nih.gov However, a common challenge observed is the discrepancy between in vitro enzyme inhibition and in vivo antileishmanial activity, which may be due to factors like poor cellular uptake of the compounds. nih.gov

In the context of influenza, the inhibitor VX-787, which targets the viral polymerase PB2 subunit, has shown high efficacy in mouse models of influenza, proving superior to oseltamivir (B103847) in both prophylactic and treatment settings. researchgate.net This highlights the potential of targeting different viral components to combat infectious diseases.

Dose-Response Relationships and Efficacy Determination

No publicly available research data provides specific dose-response relationships or efficacy determinations for analogues of this compound.

Synergistic Effects with Established Therapeutics

There is no available research data on the synergistic effects of this compound analogues with any established therapeutic agents.

Preclinical Pharmacokinetic and Admet Absorption, Distribution, Metabolism, Excretion, Toxicity Characterization

In Vitro ADMET Screening of (1-Isobutylpiperidin-3-YL)methanol Analogues

In vitro ADMET screening plays a pivotal role in the early stages of drug development, allowing for the rapid assessment of a compound's potential for success. These assays provide crucial data on metabolic stability and permeability, guiding the selection of candidates for further in vivo studies.

Metabolic stability, typically evaluated using liver microsomes from different species (e.g., human, rat, mouse), is a key determinant of a drug's half-life and oral bioavailability. nih.gov It is expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

While specific data for this compound is not publicly available, studies on other piperidine (B6355638) derivatives highlight the importance of this parameter. For instance, in the development of Bruton's tyrosine kinase (BTK) PROTAC degraders, the replacement of a pyrrolidine (B122466) ring with a piperidine ring in certain analogues led to significantly improved metabolic stability in human liver microsomes (HLM). acs.org In one case, a piperidine-containing compound (compound 17) showed 27.0% remaining after 60 minutes of incubation in HLM, indicating enhanced stability. acs.org

Similarly, research on direct renin inhibitors has shown that modifications to the piperidine core, such as the introduction of a hydroxyl group, can lead to improved metabolic stability and pharmacokinetic profiles in rats. nih.gov For example, certain non-hydroxylated piperidine analogues displayed medium to high clearance in rat liver microsomes (RLM), whereas their hydroxylated counterparts showed improved stability. nih.gov

Table 1: Metabolic Stability of Representative Piperidine Analogues in Liver Microsomes

| Compound/Analogue | Species | System | Parameter | Value | Reference |

| Piperidine-based Renin Inhibitor Analogue (e.g., Compound 27) | Rat | RLM | In Vitro Clearance | Medium | nih.gov |

| Hydroxylated Piperidine Renin Inhibitor Analogue (e.g., Compound 31) | Rat | RLM | In Vitro Clearance | Low | nih.gov |

| BTK PROTAC with Piperidine Linker (Compound 17) | Human | HLM | % Remaining (60 min) | 27.0% | acs.org |

This table presents illustrative data from structurally related piperidine analogues to represent the typical metabolic stability profiles that would be assessed for this compound.

The ability of a compound to permeate biological membranes, such as the intestinal wall and the blood-brain barrier (BBB), is crucial for its absorption and site-specific action. In vitro models, like cell-based assays (e.g., Caco-2, MDCK) and artificial membrane assays (e.g., PAMPA), are used to predict in vivo permeability.

For compounds targeting the central nervous system (CNS), crossing the BBB is essential. The permeability of piperidine-containing compounds across the BBB has been investigated for various classes of molecules. In a study of piperine (B192125) and its synthetic analogues, their BBB permeability was evaluated using in vitro models, including human immortalized brain microvascular endothelial cells (hBMEC). nih.gov The results indicated that piperine and one of its analogues displayed the highest potential for BBB permeation. nih.gov For other analogues, the permeability was found to be low to moderate in human BBB models. nih.gov Such studies often determine the apparent permeability coefficient (Papp) to quantify a compound's ability to cross the barrier.

Table 2: Blood-Brain Barrier Permeability of Representative Piperine Analogues

| Compound/Analogue | In Vitro Model | Permeability Classification | Reference |

| Piperine | hBMEC model | High | nih.gov |

| SCT-64 | hBMEC model | High | nih.gov |

| SCT-66 | hBMEC model | Low to Moderate | nih.gov |

| SCT-29 | hBMEC model | Low to Moderate | nih.gov |

| LAU397 | hBMEC model | Low to Moderate | nih.gov |

| LAU399 | hBMEC model | Low to Moderate | nih.gov |

This table contains data for piperine analogues, which are structurally distinct from this compound, to illustrate the type of data generated in BBB permeability assays for piperidine-containing structures.

In Vivo Pharmacokinetic (PK) Studies

In vivo PK studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a living system. These studies provide critical information on a compound's bioavailability and half-life.

Following administration, the concentration of a drug in the plasma over time is measured to determine key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the elimination half-life (t½).

For example, in a study of a potent BTK PROTAC degrader (compound 17) containing a piperidine ring, the elimination half-life in mice was determined to be 2.9 hours after oral administration. acs.org In another example, a piperidine-based renin inhibitor (compound 31) demonstrated a long elimination half-life in rats. nih.gov These examples highlight the favorable pharmacokinetic profiles that can be achieved with piperidine-containing structures.

Oral bioavailability (F%) is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation. It is a key indicator of a drug's potential for oral administration.

Studies on piperidine derivatives have shown that structural modifications can significantly impact oral bioavailability. For instance, a hydroxylated piperidine-based renin inhibitor (compound 31) exhibited an excellent oral bioavailability of 60% in rats. nih.gov Similarly, the BTK PROTAC degrader, compound 17, showed a favorable oral bioavailability of 58.0% in mice. acs.org

Table 3: In Vivo Pharmacokinetic Parameters of Representative Piperidine Analogues

| Compound/Analogue | Species | Route | Half-Life (t½) | Oral Bioavailability (F%) | Reference |

| Piperidine-based Renin Inhibitor (Compound 31) | Rat | Oral | Long | 60% | nih.gov |

| BTK PROTAC with Piperidine Linker (Compound 17) | Mouse | Oral | 2.9 h | 58.0% | acs.org |

This table provides pharmacokinetic data for advanced piperidine-containing drug candidates to exemplify the parameters determined for a compound like this compound.

Toxicological Considerations and Safety Profiles in Preclinical Models

Preclinical toxicology studies are designed to identify potential adverse effects of a drug candidate before it is administered to humans. noblelifesci.com These studies involve a range of assessments, from acute toxicity to repeated-dose toxicity, to establish a safety profile. noblelifesci.compacificbiolabs.com

While specific toxicological data for this compound are not available, studies on related compounds can provide some context. For example, piperine, a naturally occurring piperidine alkaloid, has been studied for its acute toxicity. In mice, the median lethal dose (LD50) of piperine was found to be 330 mg/kg when administered orally and 43 mg/kg when given intraperitoneally. nih.gov In rats, the oral LD50 was 514 mg/kg. nih.gov Such studies are crucial for determining the initial safe starting dose for human clinical trials.

Table 4: Acute Toxicity of a Representative Piperidine Alkaloid

| Compound | Species | Route | LD50 | Reference |

| Piperine | Mouse | Oral | 330 mg/kg | nih.gov |

| Piperine | Mouse | Intraperitoneal | 43 mg/kg | nih.gov |

| Piperine | Rat | Oral | 514 mg/kg | nih.gov |

This table shows acute toxicity data for piperine, a naturally occurring compound containing a piperidine ring, to illustrate the type of toxicological data generated in preclinical studies. This data is not directly representative of this compound.

Computational Chemistry and Molecular Modeling of 1 Isobutylpiperidin 3 Yl Methanol Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the key interactions stabilizing the complex. nih.gov For analogues of (1-Isobutylpiperidin-3-YL)methanol, docking studies are instrumental in understanding how modifications to the isobutyl group, the piperidine (B6355638) ring, or the methanol (B129727) moiety affect their interaction with biological targets.

Researchers utilize molecular docking to screen libraries of this compound analogues against the three-dimensional structures of target proteins. nih.gov This process helps in identifying promising candidates with high binding affinities and favorable interaction profiles. nih.gov The binding energy, calculated by the docking software, serves as a quantitative measure to rank the analogues, with lower binding energies generally indicating a more stable ligand-receptor complex. nih.gov

For instance, docking simulations can reveal crucial hydrogen bonds between the hydroxyl group of the methanol moiety and specific amino acid residues in the active site of a target enzyme. They can also highlight hydrophobic interactions involving the isobutyl group and the piperidine core with nonpolar pockets of the receptor. A study on piperidine derivatives targeting the main protease of SARS-CoV-2 demonstrated that functional group modifications significantly influenced binding energy, with values ranging from -5.9 to -7.3 kcal/mol. nih.gov This highlights the sensitivity of ligand-target interactions to small structural changes.

The insights gained from molecular docking are not limited to predicting binding affinity. They also provide a visual representation of the binding mode, allowing medicinal chemists to rationally design modifications that enhance interactions with the target. researchgate.net For example, if a docking study reveals an unoccupied hydrophobic pocket near the isobutyl group, analogues with larger alkyl substituents at this position can be synthesized to exploit this interaction and potentially increase potency.

Table 1: Illustrative Molecular Docking Data for this compound Analogues against a Hypothetical Target

| Analogue | Modification | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | - | -7.5 | TYR84, SER122, PHE259 |

| Analogue A | Isobutyl -> Propyl | -7.1 | TYR84, SER122 |

| Analogue B | Methanol -> Ethanol | -7.8 | TYR84, SER122, PHE259, GLN126 |

| Analogue C | Piperidine-H -> Piperidine-F | -7.6 | TYR84, SER122, PHE259 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model for this compound analogues would typically consist of features such as hydrogen bond donors (from the hydroxyl group), hydrogen bond acceptors (the nitrogen atom of the piperidine ring), hydrophobic regions (the isobutyl group and parts of the piperidine ring), and positive ionizable features (the protonated piperidine nitrogen at physiological pH). nih.gov

Once a pharmacophore model is developed based on a set of active analogues, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of new potential drug candidates from vast libraries of compounds. sciengpub.irrsc.org The identified hits can then be subjected to further computational analysis, such as molecular docking, and subsequently, experimental testing.

The development of a pharmacophore model can be either ligand-based or structure-based. nih.gov In a ligand-based approach, the model is derived from a set of known active molecules, even in the absence of a 3D structure of the biological target. nih.gov Conversely, a structure-based approach utilizes the known 3D structure of the ligand-receptor complex to define the key interaction points. nih.gov

For this compound analogues, a robust pharmacophore model can guide the design of new derivatives with improved potency and selectivity. For example, if the model indicates that a hydrophobic feature at a specific distance from the hydrogen bond donor is crucial for activity, chemists can focus on synthesizing analogues that incorporate this feature while maintaining the other essential pharmacophoric elements.

Conformational Analysis and Dynamics Simulations for Structure-Function Relationships

The biological activity of a molecule is not solely determined by its static three-dimensional structure but also by its conformational flexibility and dynamic behavior. Conformational analysis of this compound analogues is crucial for understanding how they adapt their shape to fit into a binding site. The piperidine ring can exist in different chair and boat conformations, and the orientation of the isobutyl and methanol substituents can vary.

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of these molecules over time, offering insights into their conformational preferences and the stability of ligand-receptor complexes. researchgate.net By simulating the motion of atoms in the system, MD can reveal how the ligand and receptor adapt to each other upon binding, the role of solvent molecules, and the energetic landscape of the binding process. nih.govresearchgate.netarxiv.orgarxiv.org

For instance, MD simulations of a this compound analogue bound to its target can reveal the stability of key hydrogen bonds and hydrophobic interactions identified in docking studies. nih.gov These simulations can also highlight conformational changes in the protein upon ligand binding, which may be crucial for its biological function. The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often used to assess the stability of the complex. researchgate.net

The insights from conformational analysis and MD simulations are vital for understanding structure-function relationships. They can explain why certain analogues are more active than others, even if they have similar static binding poses in docking studies. This information is invaluable for the rational design of next-generation compounds with optimized pharmacological profiles.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. researchgate.netekb.eg For this compound and its analogues, these calculations can elucidate properties such as charge distribution, molecular orbital energies, and the molecular electrostatic potential (MEP). nih.govekb.eg

The distribution of electron density within the molecule, for example, can identify nucleophilic and electrophilic regions, predicting how the molecule might interact with its biological target or undergo metabolic transformations. ekb.eg The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting regions that are likely to engage in electrostatic interactions with the receptor. nih.gov

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors. ekb.eg The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. ekb.egtdl.org These calculations can help in predicting the reactivity of different analogues and in understanding their metabolic stability.

By correlating these calculated electronic properties with the observed biological activities of a series of this compound analogues, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.net These models can then be used to predict the activity of newly designed compounds before their synthesis, further streamlining the drug discovery process.

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | -0.23 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 0.09 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 0.32 eV | Indicator of chemical reactivity and stability. ekb.eg |

| Dipole Moment | 2.1 D | Influences solubility and membrane permeability. |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Potential Therapeutic Applications and Drug Discovery Significance

Application in Central Nervous System (CNS) Disorders

The piperidine (B6355638) scaffold is a fundamental structural motif in many centrally-acting drugs. While direct studies on the therapeutic application of (1-Isobutylpiperidin-3-YL)methanol in specific Central Nervous System (CNS) disorders are not extensively documented in current literature, its molecular structure suggests potential relevance. The CNS is a primary target for drugs modulating G-protein coupled receptors (GPCRs) and various neurotransmitter systems.

Methanol's metabolite, formic acid, is known to be responsible for metabolic acidosis and both neurologic and ophthalmologic toxicity. radiopaedia.org Severe methanol (B129727) poisoning can lead to CNS disturbances ranging from drowsiness to coma, with selective toxicity to the optic nerve and basal ganglia. nih.govmdpi.com In some cases, permanent neurological consequences can manifest as a syndrome resembling Parkinson's disease, characterized by tremors and rigidity. radiopaedia.org The investigation of piperidine derivatives like this compound is driven by the aim to create compounds that can interact with CNS targets productively, avoiding the broad toxicity associated with simpler molecules like methanol. nih.govmdpi.com The potential for this compound lies in its use as a building block for more complex molecules designed to selectively target receptors in the brain, such as those involved in pain, mood, and cognitive disorders.

Development as Antivirals, Antifungals, or Antimicrobials

The piperidine ring is a recurring feature in various compounds explored for antimicrobial properties. However, specific research focusing on this compound as an antiviral, antifungal, or antimicrobial agent is limited.

Studies have shown that methanol, when used as a solvent for extraction, can yield plant extracts with significant antimicrobial activity. For instance, methanol extracts of Piper betle have demonstrated bactericidal effects against multiple drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govplos.org Similarly, methanol extracts from Skimmia anquetilia have shown antibacterial activity against pathogens like E. coli and P. aeruginosa. mdpi.com It is crucial to note that in these cases, the antimicrobial properties are attributed to the phytochemicals isolated from the plants, not to the methanol solvent or its derivatives. nih.govmdpi.comnih.gov

While the core piperidine structure is of interest in the synthesis of anti-infective agents, the direct evaluation of this compound for these purposes has not been a primary focus in the available scientific literature. Further research would be necessary to determine if this specific compound possesses any intrinsic antimicrobial activity.

Utility as Modulators of G-Protein Coupled Receptors (e.g., Opioid Receptors)

G-protein coupled receptors (GPCRs) are the largest family of human membrane proteins and are major pharmacological targets. nih.gov Opioid receptors, a key class of GPCRs, are widely distributed and mediate the body's response to most hormones, neurotransmitters, and drugs. nih.gov The piperidine structure is a cornerstone in the design of ligands for these receptors, particularly opioid receptors.

Functionalized piperidines are critical intermediates in the synthesis of potent opioid analgesics, such as fentanyl analogues and remifentanil. researchgate.net These drugs exert their effects by binding to opioid receptors, primarily the mu (μ), kappa (κ), and delta (δ) types. The interaction with these receptors, which are coupled to intracellular G-proteins, modulates pain signaling pathways. nih.govyoutube.com

The modulation of GPCRs can be highly specific. For example, studies on phenylpiperazine derivatives targeting dopamine (B1211576) receptors (another class of GPCRs) show that subtle structural changes can bias the receptor's signaling toward G-protein-dependent or β-arrestin-dependent pathways. nih.gov This concept of "biased agonism" is a frontier in drug discovery, aiming to develop drugs with more specific effects. nih.govyoutube.com Given its structure, this compound could serve as a scaffold to develop novel, potentially biased modulators of opioid or other G-protein coupled receptors, offering a pathway to more refined therapeutic agents.

Table 1: Overview of Major Opioid Receptor Types

| Receptor Type | Endogenous Ligands (Precursor) | Primary Functions/Effects |

| Mu (μ) | Beta-endorphin, Endomorphins (POMC) | Analgesia, euphoria, respiratory depression, physical dependence, decreased gut motility. nih.govyoutube.com |

| Kappa (κ) | Dynorphins (Prodynorphin) | Analgesia, sedation, diuresis, dysphoria. nih.govyoutube.com |

| Delta (δ) | Enkephalins (Proenkephalin) | Analgesia, antidepressant effects, reduced gastric motility. nih.govyoutube.com |

Role as Key Intermediates and Chiral Auxiliaries in Pharmaceutical Synthesis

One of the most significant applications of this compound is in its role as a synthetic building block. The synthesis of complex pharmaceutical agents often relies on the availability of such key intermediates. Piperidine derivatives are particularly vital in the creation of new-generation, highly active narcotic analgesics. researchgate.net

The compound this compound possesses a chiral center at the C-3 position of the piperidine ring. Chirality is a critical aspect of modern drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. nih.gov One enantiomer might be therapeutically active (the eutomer), while the other could be inactive or even cause toxicity (the distomer). nih.gov

Therefore, the use of enantiomerically pure starting materials and intermediates is crucial. Chiral molecules like this compound can be used as "chiral auxiliaries" or "chiral building blocks" to guide the synthesis towards a specific, desired enantiomer. This asymmetric synthesis approach is at the forefront of drug discovery, ensuring the production of single-enantiomer drugs. nih.gov The development of synthetic methods to construct optically active tertiary alcohols, a feature present in this compound, is a key technological goal in the production of pharmaceutical intermediates. sumitomo-chem.co.jp The availability of such chiral piperidine intermediates facilitates the efficient and stereoselective synthesis of advanced drug candidates.

Future Research Directions and Translational Perspectives

Exploration of Novel Target Interactions for (1-Isobutylpiperidin-3-YL)methanol Analogues

The inherent structural features of the this compound scaffold, including its stereochemistry, hydrogen bonding capabilities, and the lipophilic isobutyl group, make it a versatile template for interacting with a wide range of biological targets. Future research should focus on systematically exploring these potential interactions. High-throughput screening of compound libraries based on this scaffold against diverse panels of receptors, enzymes, and ion channels could unveil novel biological activities.

For instance, piperidine (B6355638) moieties are integral to compounds targeting the central nervous system (CNS), acting as neuromodulators. pmarketresearch.com Analogues of this compound could be investigated for their potential as ligands for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) or serotonin receptors, or as inhibitors of key enzymes implicated in neurological disorders. Furthermore, the piperidine ring is a common feature in kinase inhibitors used in oncology. pmarketresearch.com Systematic screening against a kinome panel could identify novel anticancer applications for derivatives of this scaffold.

| Potential Target Class | Rationale for Exploration | Example of Piperidine-Containing Drugs |

| G-Protein Coupled Receptors (GPCRs) | The piperidine scaffold is a common feature in ligands for various GPCRs, influencing receptor affinity and selectivity. | Risperidone, Loratadine |

| Kinases | The piperidine ring can be functionalized to interact with the ATP-binding pocket of kinases. | Ibrutinib, Acalabrutinib pmarketresearch.com |

| Ion Channels | Piperidine derivatives have been shown to modulate the activity of various ion channels. | Terfenadine, Loperamide |

| Proteases | The scaffold can be elaborated to present functionalities that interact with the active sites of proteases. | Saquinavir, Indinavir |

Optimization Strategies for Enhanced Potency, Selectivity, and Pharmacokinetic Properties

Once a lead compound with a desired biological activity is identified from the this compound scaffold, extensive optimization will be necessary to enhance its therapeutic potential. This involves a multi-parameter approach focusing on potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be crucial. This includes:

Modification of the Isobutyl Group: Altering the size, lipophilicity, and electronic properties of this group can impact target binding and metabolic stability.

Functionalization of the Hydroxymethyl Group: Conversion to ethers, esters, or amides can modulate potency and pharmacokinetic properties.

Substitution on the Piperidine Ring: Introducing substituents at other positions on the piperidine ring can influence conformation and target interactions.

Computational Chemistry and Molecular Modeling: In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of more potent and selective analogues. pmarketresearch.com These methods can predict binding modes and affinities, helping to prioritize synthetic efforts.

Pharmacokinetic Optimization: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical. Strategies to improve these properties may include:

Modulating Lipophilicity: To enhance oral bioavailability.

Blocking Metabolic Hotspots: Identifying and modifying sites of metabolic degradation to increase half-life.

Improving Solubility: To facilitate formulation and administration.

A recent study on N-piperidinyl-benzimidazolone derivatives as OGG1 inhibitors demonstrated that subtle structural modifications, such as altering the substitution pattern on an aniline ring, could significantly impact potency. nih.govlu.se For example, moving a methyl group from one position to another on the aniline ring resulted in a notable change in inhibitory activity. nih.gov

Development of Advanced Delivery Systems for Piperidine-Based Therapeutics

To maximize the therapeutic efficacy and minimize potential off-target effects of drugs derived from the this compound scaffold, advanced drug delivery systems can be employed. These systems can provide controlled release, targeted delivery, and improved solubility. bohrium.comnih.gov

Nanoparticle-Based Systems: Encapsulating the therapeutic agent in nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its pharmacokinetic profile and enable targeted delivery to specific tissues or cells. bohrium.com For instance, surface modification of nanoparticles with targeting ligands can direct the drug to cancer cells while sparing healthy tissues.

Prodrug Strategies: The hydroxymethyl group of this compound is an ideal handle for creating prodrugs. By attaching a promoiety, the physicochemical properties of the parent drug can be modified to improve absorption or distribution. This promoiety is then cleaved in vivo to release the active drug.

Polymeric Films and Hydrogels: For localized delivery, such as in the treatment of skin conditions or for implantation, incorporating the drug into polymeric films or hydrogels can provide sustained release at the target site. nih.gov Materials like sodium alginate and polyvinyl alcohol (PVA) have been explored for creating such delivery systems for piperidine-based compounds. nih.gov

| Delivery System | Potential Advantages | Relevant Research |

| Polymeric Nanoparticles | Enhanced bioavailability, targeted delivery, controlled release. | Chitosan nanoparticles, PLGA-based systems. bohrium.com |

| Liposomes | Improved solubility of poorly water-soluble drugs, reduced toxicity. | Doxil® (doxorubicin liposome injection). |

| Micelles | Solubilization of hydrophobic drugs, passive targeting to tumors (EPR effect). | Genexol-PM® (paclitaxel-loaded polymeric micelle). |

| Prodrugs | Improved absorption, site-specific activation. | Valacyclovir (prodrug of acyclovir). |

Integration of Omics Technologies in Mechanistic Elucidation

Understanding the precise mechanism of action of a novel therapeutic is fundamental for its development and clinical translation. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased approach to elucidating the molecular pathways modulated by analogues of this compound. benthamscience.comnih.govmaastrichtuniversity.nl

Target Identification and Validation: If a compound shows a desirable phenotypic effect in cell-based assays, proteomics approaches like thermal proteome profiling or chemical proteomics can be used to identify its direct molecular targets.

Pathway Analysis: Transcriptomic (e.g., RNA-seq) and metabolomic analyses of cells or tissues treated with a lead compound can reveal the broader biological pathways that are affected. This can help to understand the downstream consequences of target engagement and may uncover unexpected off-target effects or polypharmacology.

Biomarker Discovery: Omics data can be used to identify biomarkers that predict a patient's response to a particular drug. nih.gov This is a crucial step towards personalized medicine, allowing for the selection of patients who are most likely to benefit from the treatment.

Clinical Translation Potential of Lead Compounds Derived from this compound Scaffold

The ultimate goal of developing analogues from the this compound scaffold is their successful translation into clinical use. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, being present in numerous approved drugs. mdpi.comresearchgate.net This history of successful clinical translation provides a strong foundation for the development of new therapeutics based on this core.

The demand for pharmaceutical-grade piperidine derivatives is growing, particularly in areas like oncology and central nervous system (CNS) disorders. pmarketresearch.com For instance, piperidine structures are fundamental to Bruton's tyrosine kinase (BTK) inhibitors used in treating hematologic malignancies and are also pivotal in the development of novel antipsychotics and therapies for neurodegenerative diseases. pmarketresearch.com

Q & A

Q. What are the recommended synthetic routes for (1-Isobutylpiperidin-3-YL)methanol, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, such as:

- N-Alkylation of piperidine derivatives with isobutyl halides, followed by hydroxylation at the 3-position.

- Reductive amination using ketone precursors and sodium borohydride or other reducing agents.

Q. Key factors affecting yield :

- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel may enhance hydrogenation efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates but may require post-reaction purification .

- Temperature control : Exothermic reactions (e.g., alkylation) need gradual heating (40–60°C) to avoid side products .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard mitigation : Use fume hoods for volatile intermediates; avoid skin contact (irritation risk) .

- First-aid measures : For inhalation, move to fresh air; for eye exposure, rinse with water for 15 minutes .

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for pharmacological studies?

- Chiral resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC .

- Asymmetric synthesis : Employ enantioselective catalysts like BINAP-ruthenium complexes to control stereochemistry .

- Circular Dichroism (CD) : Validate optical activity with CD spectra (λ = 220–260 nm) .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

- Dose-response reevaluation : Test compound activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Target selectivity profiling : Use kinase/GPCR panels to differentiate primary targets from off-target interactions .

- Meta-analysis : Compare datasets from PubChem and independent studies to isolate confounding variables (e.g., solvent effects) .

Q. How does structural modification of the isobutyl group impact the compound’s bioavailability and metabolic stability?

- Isobutyl vs. cyclopropylmethyl analogs :

- Computational modeling : Molecular dynamics simulations predict binding affinity changes in hepatic transporters .

Q. What are the best practices for designing in vitro assays to evaluate the neuropharmacological potential of this compound?

- Receptor binding assays :

- Functional assays :

Q. How do structural analogs of this compound compare in binding affinity to σ-1 receptors?

*Data inferred from similar piperidine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.